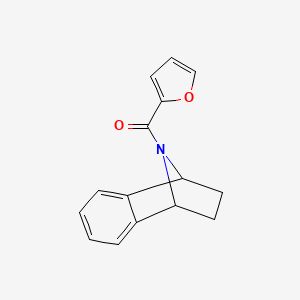
Furan-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Furan-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and a tetrahydro-1,4-epiminonaphthalene moiety. Its molecular formula is C15H13NO2 . The presence of these structural components suggests a variety of possible interactions with biological targets.
Target Proteins
This compound primarily targets extracellular signal-regulated kinases (ERKs) . These kinases are critical in various cellular processes including proliferation and differentiation .
Mode of Action
The compound binds to the active sites of ERK1 and ERK2, inhibiting their activity. This interaction affects the ERKs/RSK2 signaling pathway, which is crucial for cancer cell metastasis and transformation .
Anticancer Properties
Research indicates that furan derivatives often exhibit anticancer activity . For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Specifically:
- In vitro studies demonstrated that related furan compounds can inhibit the growth of lung carcinoma cells .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Activity
Furan derivatives are recognized for their antimicrobial properties . Several studies have highlighted their effectiveness against both gram-positive and gram-negative bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(furan-2-yl) propanoic acid | Escherichia coli | 64 µg/mL |
| N-(5-(4-chlorophenyl)furan-2-yl)methyl | Staphylococcus aureus | Significant inhibition observed |
| Benzoyl-furan derivatives | Listeria monocytogenes | Effective against multiple strains |
These findings underscore the potential of furan derivatives as antibacterial agents .
Anti-inflammatory Effects
Furan compounds also exhibit anti-inflammatory activities . Studies utilizing carrageenan-induced inflammation models have shown that certain furan derivatives can significantly reduce inflammation markers in vivo .
Pharmacokinetics and Stability
This compound is soluble in chloroform and should be stored under inert gas conditions (e.g., nitrogen or argon) at 2–8 °C to maintain stability .
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity of this compound:
- Anticancer Study : A study on a related furan derivative showed significant cytotoxicity against HeLa cells with an IC50 value of 0.15 ± 0.05 µg/mL .
- Antimicrobial Study : A novel furan derivative exhibited broad-spectrum antibacterial activity against thirteen different bacterial strains, outperforming traditional antibiotics like streptomycin and tetracycline .
- Anti-inflammatory Study : Hydrazide-hydrazone derivatives linked with the furan moiety demonstrated significant anti-inflammatory effects in animal models .
特性
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(14-6-3-9-18-14)16-12-7-8-13(16)11-5-2-1-4-10(11)12/h1-6,9,12-13H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRMCXGCQZSFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














